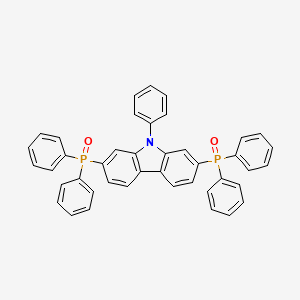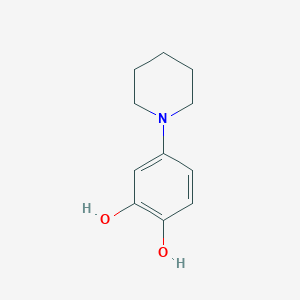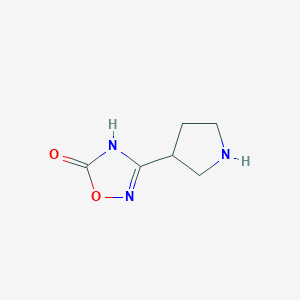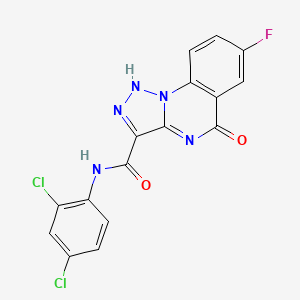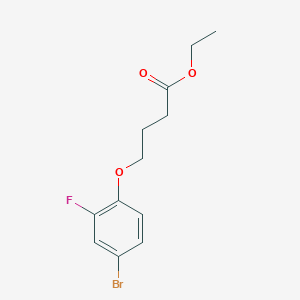![molecular formula C16H10ClN3O2 B12639208 1H-Indazole-3-carboxylic acid, 1-[(2-chloro-4-cyanophenyl)methyl]- CAS No. 920019-80-3](/img/structure/B12639208.png)
1H-Indazole-3-carboxylic acid, 1-[(2-chloro-4-cyanophenyl)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indazole-3-carboxylic acid, 1-[(2-chloro-4-cyanophenyl)methyl]- is a compound belonging to the indazole family, which is a significant class of heterocyclic compounds Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indazole-3-carboxylic acid, 1-[(2-chloro-4-cyanophenyl)methyl]- typically involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . The reaction conditions often include the use of catalysts such as Cu(OAc)2 and solvents like DMSO under an oxygen atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1H-Indazole-3-carboxylic acid, 1-[(2-chloro-4-cyanophenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the indazole ring, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1H-Indazole-3-carboxylic acid, 1-[(2-chloro-4-cyanophenyl)methyl]- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an inhibitor of human neutrophil elastase.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1H-Indazole-3-carboxylic acid, 1-[(2-chloro-4-cyanophenyl)methyl]- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like human neutrophil elastase by binding to the active site and preventing substrate access . This inhibition can lead to reduced inflammation and other therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
1H-Indazole-3-carboxylic acid, 1-[(2-chloro-4-cyanophenyl)methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and cyano substituents enhance its reactivity and potential as a pharmacophore compared to other indazole derivatives.
This detailed article provides a comprehensive overview of 1H-Indazole-3-carboxylic acid, 1-[(2-chloro-4-cyanophenyl)methyl]-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
920019-80-3 |
|---|---|
Fórmula molecular |
C16H10ClN3O2 |
Peso molecular |
311.72 g/mol |
Nombre IUPAC |
1-[(2-chloro-4-cyanophenyl)methyl]indazole-3-carboxylic acid |
InChI |
InChI=1S/C16H10ClN3O2/c17-13-7-10(8-18)5-6-11(13)9-20-14-4-2-1-3-12(14)15(19-20)16(21)22/h1-7H,9H2,(H,21,22) |
Clave InChI |
HBESHHIEDCYBAM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=NN2CC3=C(C=C(C=C3)C#N)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-Chlorophenyl)(diphenyl)methoxy]but-2-en-1-ol](/img/structure/B12639137.png)
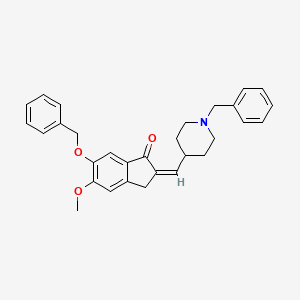
![1-[4-(4-Ethoxyocta-1,3-dien-1-yl)phenyl]ethan-1-one](/img/structure/B12639140.png)
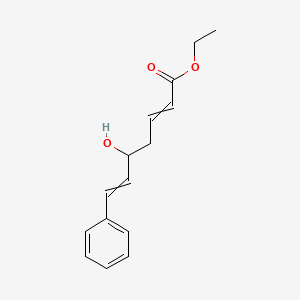
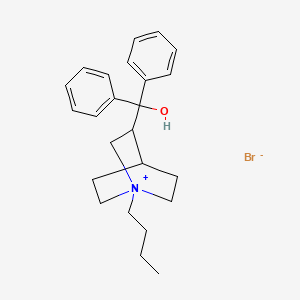
-](/img/structure/B12639170.png)
![Imidazo[1,2-a]pyrimido[5,4-e]pyrimidin-5(6H)-one, 6-(2-chloro-6-fluorophenyl)-2-[(1,2,3,4-tetrahydro-2,4,4-trimethyl-7-isoquinolinyl)amino]-](/img/structure/B12639171.png)
![2-Amino-6-bromobenzo[B]thiophene-3-carbonitrile](/img/structure/B12639174.png)
